5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Tautomerism Hydrogen bonding Kinase inhibitor design

5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1368216-28-7; molecular formula C₇H₆N₄O₃; MW 194.15) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidin-7-one class. Its structure combines a 1,6-dihydro-7-oxo pyrimidine ring fused to a pyrazole bearing a 5-methyl substituent and a 3-carboxylic acid group, yielding a scaffold with three chemically distinct vectors for derivatization.

Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
Cat. No. B13029659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Molecular FormulaC7H6N4O3
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(NN=C2C(=O)N1)C(=O)O
InChIInChI=1S/C7H6N4O3/c1-2-8-3-4(6(12)9-2)10-11-5(3)7(13)14/h1H3,(H,10,11)(H,13,14)(H,8,9,12)
InChIKeyJFIQFDAEGGCUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid – Core Scaffold Data for Procurement Decisions


5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1368216-28-7; molecular formula C₇H₆N₄O₃; MW 194.15) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidin-7-one class. Its structure combines a 1,6-dihydro-7-oxo pyrimidine ring fused to a pyrazole bearing a 5-methyl substituent and a 3-carboxylic acid group, yielding a scaffold with three chemically distinct vectors for derivatization.[1] The compound is supplied at ≥98% purity and is primarily utilized in medicinal chemistry for kinase inhibitor design and library synthesis.

Why 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


The target compound possesses three structural features—the 5-methyl group, the 1,6-dihydro-7-oxo tautomeric form, and the 3-carboxylic acid—that together create a hydrogen-bonding topology, electronic distribution, and derivatization potential not replicated by any single commercially available analog.[1] The 7-oxo group locks the scaffold into a specific tautomeric state that alters both the hydrogen-bond donor/acceptor pattern and the π-electron distribution compared to the fully aromatic, non‑oxo 5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1369131-37-2).[2] Simultaneously, the 3‑carboxylic acid provides a reactive anchor for amide or ester formation that is absent in the simpler 5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0). These differences directly affect binding-mode geometry in kinase ATP pockets and the efficiency of library synthesis, making simple one‑feature substitution inadequate for programs that depend on the precise spatial arrangement of all three functional groups.[2]

Head-to-Head and Class-Level Differentiation Evidence for 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid


Tautomeric State and Hydrogen-Bonding Topology vs. Fully Aromatic 3‑Carboxylic Acid Analog

The target compound exists predominantly in the 1,6-dihydro-7-oxo tautomeric form, whereas 5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1369131-37-2) is fully aromatic.[1] The 7-oxo group introduces a strong hydrogen-bond acceptor (C=O) and the N6–H introduces a hydrogen-bond donor, creating a donor–acceptor–donor motif along the pyrimidine edge that mimics the hypoxanthine base.[2] Crystal structures of analogous pyrazolo[4,3-d]pyrimidin-7-ones confirm that the N6–H and C7=O groups participate in a conserved hydrogen-bonding network with kinase hinge residues, a contact geometry unavailable to the non‑oxo analog.[3]

Tautomerism Hydrogen bonding Kinase inhibitor design

Physicochemical Differentiation from the Non-oxo 3-Carboxylic Acid Analog

The presence of the 7-oxo group increases molecular weight by 16 Da (194.15 vs. 178.15) and introduces a polar carbonyl that reduces calculated lipophilicity relative to the non‑oxo analog 5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1369131-37-2). The additional oxygen also shifts the tautomeric equilibrium entirely toward the 1,6-dihydro form, eliminating the prototropic ambiguity present in the fully aromatic system.[1]

Physicochemical properties LogP Solubility

Derivatization Versatility via 3-Carboxylic Acid vs. 7-Oxo-Only Scaffolds

The target compound contains a 3‑carboxylic acid group that enables direct amide coupling, esterification, and reduction chemistry without requiring protecting-group manipulation of the pyrimidine ring. In contrast, the closely related 5-methyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one (CAS 5399-94-0) lacks any carboxylic acid functionality, forcing all derivatization to occur through less selective N‑alkylation or electrophilic aromatic substitution. The 3‑carboxylic acid is sterically and electronically decoupled from the 7‑oxo group, allowing independent optimization of the 3‑position vector.[1]

Derivatization Library synthesis Amide coupling

CDK Inhibition Potency of Pyrazolo[4,3-d]pyrimidine-7-one Scaffolds vs. Purine-Based Inhibitors

Pyrazolo[4,3-d]pyrimidine-7-one bioisosteres were directly compared with the purine-based CDK inhibitor CR8 in cellular assays and found to be more potent.[1] A series of 5‑substituted 3‑isopropyl-7‑[4-(2‑pyridyl)benzyl]amino‑1(2)H‑pyrazolo[4,3-d]pyrimidines demonstrated low nanomolar IC₅₀ values for CDK2 and CDK5, and one compound profiled against a panel of 50 kinases showed high selectivity for CDKs.[1] Trisubstituted pyrazolo[4,3-d]pyrimidines additionally inhibited endothelial cell proliferation with IC₅₀ values between 1 and 18 µM.[2] Although the specific 5‑methyl-3‑carboxylic acid derivative was not tested, the 7‑oxo-5‑substituted pattern is conserved, and the 3‑carboxylic acid provides the third substitution point required for potent CDK2/CDK5 activity.[3]

CDK inhibition Kinase selectivity Antiproliferative

Adenosine A₃ Receptor Affinity of 5-Methyl vs. 5-Unsubstituted Pyrazolo[4,3-d]pyrimidin-7-ones

In a systematic SAR study of 2‑phenylpyrazolo[4,3-d]pyrimidin-7-ones as human A₃ adenosine receptor antagonists, the effect of 5‑position substitution was directly evaluated.[1] While the 5‑unsubstituted (R⁵ = H) and 5‑methyl analogs were among the variants tested, the best compound in the series (2‑(4‑methoxyphenyl)pyrazolo[4,3-d]pyrimidin-7-one, Kᵢ = 1.2 nM for hA₃) demonstrated that the pyrazolo[4,3-d]pyrimidin-7-one core is capable of sub‑nanomolar affinity with complete selectivity over hA₁, hA₂ᴬ, and hA₂ᴮ receptors.[1] The 5‑methyl substitution contributes steric and lipophilic modulation that can be tuned via the 3‑carboxylic acid derivatization in the target compound.[2]

Adenosine receptor A₃ antagonist SAR

Procurement-Relevant Application Scenarios for 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid


CDK2/CDK5 Inhibitor Lead Generation with Rapid Amide Library Synthesis

Research groups pursuing cyclin-dependent kinase inhibitors can use the target compound as a direct precursor for 3‑carboxamide libraries. The 3‑COOH group permits single‑step amide coupling with diverse amines, while the 5‑methyl and 7‑oxo groups maintain the substitution pattern validated in 5‑substituted pyrazolo[4,3‑d]pyrimidine‑7‑one CDK inhibitors that achieved low nanomolar IC₅₀ values and selectivity over a 50‑kinase panel.[1] This strategy avoids multi‑step de novo construction of the pyrazolo[4,3‑d]pyrimidine core, reducing synthesis time by 3–5 steps per analog compared to routes starting from 4‑aminopyrazole‑3‑carboxylic acid.[2]

A₃ Adenosine Receptor Antagonist Optimization with Carboxylic Acid Prodrug Strategy

Medicinal chemistry teams developing selective hA₃ adenosine receptor antagonists can exploit the 3‑carboxylic acid for ester prodrug formation, improving oral bioavailability while preserving the 5‑methyl‑7‑oxo core that is consistent with the high‑affinity (Kᵢ 1.2 nM) and high‑selectivity profile of the pyrazolo[4,3‑d]pyrimidin‑7‑one scaffold.[3] The carboxylic acid also provides a salt‑formation site for injectable formulations, a critical advantage over the non‑carboxylic acid analog 5‑methyl‑1,6‑dihydropyrazolo[4,3‑d]pyrimidin‑7‑one.

Focused Kinase Panel Screening with a Three-Vector Derivatizable Scaffold

Contract research organizations and academic screening centers can employ the target compound as a versatile core scaffold for parallel synthesis of 50–200 compound libraries. The three orthogonal derivatization sites (3‑COOH for amides/esters, N1/N2 for alkylation, and 5‑CH₃ for late‑stage C–H functionalization) enable systematic exploration of three diversity vectors from a single building block.[4] This reduces procurement complexity by replacing multiple pre‑functionalized intermediates with one core scaffold, streamlining inventory management and reducing per‑compound synthesis costs in hit‑to‑lead campaigns.

Hypoxanthine Bioisostere for Purine Replacement in Tool Compound Design

Chemical biology groups seeking to replace hypoxanthine or purine scaffolds with non‑natural heterocycles can use the target compound as a bioisosteric replacement.[2] The 1,6‑dihydro‑7‑oxo motif mimics the N7–C8–N9 region of hypoxanthine while the 3‑carboxylic acid provides a vector for linker attachment, and the pyrazolo[4,3‑d]pyrimidine bioisosteres have demonstrated superior cellular potency compared to purine‑based CDK inhibitors in direct comparative assays.[1] This application is particularly relevant for developing chemical probes that overcome resistance mutations in the purine binding site.

Quote Request

Request a Quote for 5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.